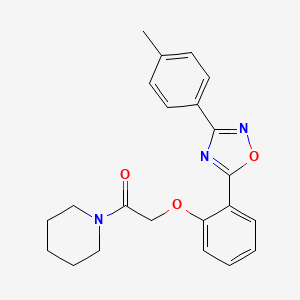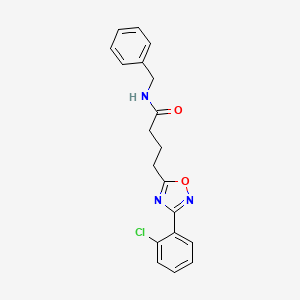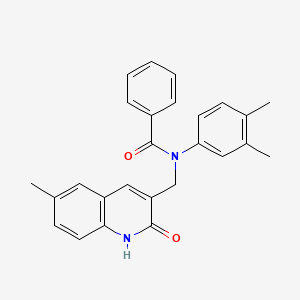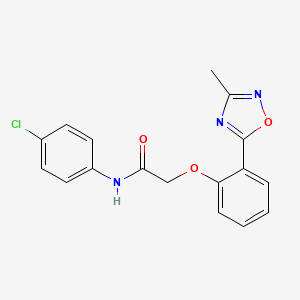
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用机制
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide binds selectively to TSPO, which is located on the outer mitochondrial membrane. TSPO is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to modulate the activity of TSPO, leading to the regulation of these cellular processes.
Biochemical and Physiological Effects
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to have anti-inflammatory and neuroprotective effects in various animal models of disease. In addition, N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. These effects are thought to be mediated by the modulation of TSPO activity.
实验室实验的优点和局限性
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for use in lab experiments. It is a selective ligand for TSPO, which allows for the specific targeting of this protein in various biological systems. In addition, N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied and characterized, which allows for the accurate interpretation of experimental results. However, N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has some limitations, including its relatively low affinity for TSPO and its potential off-target effects.
未来方向
There are several future directions for the study of N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide. One potential direction is the development of new radiotracers based on N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide for use in PET imaging. These radiotracers could be optimized for specific disease states and could provide valuable diagnostic and prognostic information. Another potential direction is the development of new therapeutic agents based on N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide for the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. These agents could be designed to selectively target TSPO and could provide new treatment options for these diseases.
合成方法
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 2,5-dimethylphenylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 3-bromopyridine in the presence of a palladium catalyst.
科学研究应用
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential use as a radiotracer in positron emission tomography (PET) imaging. PET imaging is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to selectively bind to TSPO, which is upregulated in various pathological conditions, including cancer, neurodegenerative disorders, and inflammatory diseases. PET imaging using N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has shown promising results in the diagnosis and staging of these diseases.
属性
IUPAC Name |
N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-15-7-8-16(2)19(12-15)22(18-6-5-11-24-14-18)25-23(26)17-9-10-20(27-3)21(13-17)28-4/h5-14,22H,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQJVYUWHSDJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7709616.png)








![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)



